7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. Its unique structure features a difluoromethyl group, which enhances its chemical reactivity and biological activity.
The compound can be synthesized through various methods, with recent studies highlighting its synthesis from substituted pyrazolo[1,5-a]pyrimidines and other related compounds. The synthesis methods often involve cyclization reactions with specific precursors under controlled conditions.
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is classified as a heterocyclic compound and falls under the category of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including potential roles as kinase inhibitors.
The synthesis of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves several key steps:
Recent studies have reported methods that utilize microwave-assisted synthesis for improved yields and reaction times. For example, the reaction conditions may include the use of solvents like acetic acid under reflux or microwave irradiation at elevated temperatures to facilitate cyclization and functionalization processes .
The molecular structure of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be characterized by:
The presence of difluoromethyl and methyl groups significantly influences its physical properties and reactivity.
The InChI key for this compound is REGXBEIRRMAGAK-UHFFFAOYSA-N, which provides a unique identifier for computational purposes .
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Common reagents involved in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The specific conditions (temperature, pressure) are critical for optimizing yields .
The mechanism of action of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine primarily involves its interaction with biological targets such as kinases. As a potential kinase inhibitor:
Studies have shown that modifications in the structure can significantly affect the binding affinity and selectivity towards specific kinases .
Relevant data on melting point and boiling point are often determined experimentally but may vary based on purity and specific structural modifications .
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
The retrosynthetic dissection of 7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reveals two primary disconnection strategies. The first approach disconnects the C-N bond between the pyrazole and pyrimidine rings, yielding N-aminopyrazole and β-dicarbonyl precursors as key synthons. This leverages the established cyclocondensation reaction between substituted aminopyrazoles and difluoromethyl-containing 1,3-dicarbonyl compounds [3] [10]. The second strategy prioritizes late-stage introduction of the difluoromethyl group via electrophilic difluoromethylation of a preformed 7-unsubstituted tetrahydropyrazolopyrimidine core [2]. Critical bond disconnections include:
Table 1: Retrosynthetic Approaches for Pyrazolo[1,5-a]pyrimidine Core
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
C3-N4 (pyrazole ring) | 4,4-difluoro-1,3-dicarbonyl compound + 3-aminopyrazole | Enol stability of difluoromethyl dicarbonyls |
C7-N8 (pyrimidine ring) | Ethyl 4,4-difluoroacetoacetate + 5-amino-3-methylpyrazole | Regioselectivity of cyclization |
C2-H bond | Preformed 2-unsubstituted core + methylating agent | Position-selective alkylation |
The difluoromethyl group significantly influences both synthetic strategy and molecular properties due to its strong electron-withdrawing character and metabolic stability. Two principal synthetic routes dominate:
Direct Cyclization: Ethyl 4,4-difluoroacetoacetate reacts with 5-amino-3-methylpyrazole under acid-catalyzed conditions (p-TsOH, toluene reflux) to yield the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold. This one-pot methodology achieves 65-72% yields but requires careful water removal to drive the equilibrium toward product formation [2] [10]. The reaction proceeds via:
Post-assembly Difluoromethylation: Electrophilic difluoromethylation using (difluoromethyl)iodonium triflate (DFIT) on preformed 7-unsubstituted tetrahydropyrazolopyrimidine demonstrates moderate efficiency (45-55% yield) but offers flexibility. This method is preferred when difluoromethyl precursors are unavailable [5] [8]. Optimization studies reveal that electron-donating substituents at C2 (methyl group) enhance nucleophilicity at C7, improving difluoromethylation yields by 18-22% compared to unsubstituted analogs [8].
Table 2: Cyclization Optimization Parameters
Condition Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 110-115°C | <110°C: Incomplete reaction; >120°C: Decomposition |
Catalyst Concentration | 10 mol% p-TsOH | Lower: Slow kinetics; Higher: Side products |
Solvent | Toluene/EtOH (4:1) | Pure toluene: Precipitation issues; Pure EtOH: Reversibility |
Reaction Time | 12-14 hours | Shorter: Low conversion; Longer: Degradation |
Difluoromethyl Source | Ethyl 4,4-difluoroacetoacetate | In situ preparation reduces yield by 25% |
Position-selective methylation at C2 presents significant challenges due to competing N-alkylation and polyalkylation. Three methylation strategies have been systematically evaluated:
Direct Alkylation of Pyrazole Precursor: 5-Amino-3-methylpyrazole is alkylated prior to cyclization using methyl iodide under phase-transfer conditions (TBAB, 50% NaOH solution). This approach achieves 89% methylation at the pyrazole nitrogen adjacent to the amino group, but requires stringent exclusion of moisture to prevent hydrolysis [4] [9]. The methylated precursor then undergoes cyclization with 15-20% reduced yield compared to unalkylated analogs due to steric effects.
Post-cyclization C2 Functionalization: Lithiation at C2 using n-BuLi (-78°C, THF) followed by quenching with methyl iodide demonstrates superior regioselectivity (>95% C2-methylation). This method leverages the enhanced acidity of the C2 proton (pKa ≈ 28) in the fused system compared to C3-H (pKa ≈ 33) [7]. Optimization revealed that:
Reductive Methylation: Catalytic transfer hydrogenation (Pd/C, ammonium formate) with formaldehyde provides moderate yields (55-60%) but excellent functional group tolerance for substrates containing reducible groups. This method is particularly advantageous when scaling up as it avoids cryogenic conditions [6].
Comparative analysis shows direct precursor alkylation offers the highest overall yield (78% over two steps) despite reduced cyclization efficiency, while lithiation-methylation delivers superior regiochemical purity (>98%) at the expense of operational complexity.
The synthesis of 7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolopyrimidine demonstrates distinct advantages and limitations across different platforms:
Solution-Phase Synthesis remains the preferred method for large-scale production (kilogram-scale). The optimized three-step sequence comprises:
Solid-Phase Synthesis employs Wang resin-linked β-ketoesters for combinatorial applications. Key steps include:
Table 3: Economic and Efficiency Comparison of Synthetic Routes
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 100 g - 10 kg | 5 mg - 500 mg |
Cycle Time | 48 hours | 72 hours |
Overall Yield | 63% | 52% |
Purity (HPLC) | >99.5% | 92 ± 5% |
Solvent Consumption | 30 L/kg | 120 L/kg |
Equipment Cost | Low | High |
Analog Flexibility | Limited | High |
Hybrid approaches demonstrate promise where solution-phase cyclization is followed by solid-phase purification using catch-and-release techniques with sulfonic acid-functionalized silica. This reduces purification time by 70% while maintaining solution-phase yield advantages [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1